

Measuring Cathepsin G Activity in Cell Lysates: An Application Note and Protocol

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Compound of Interest

Compound Name: Cathepsin G

Cat. No.: B13658871

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Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2][3][4] It plays a crucial role in host defense mechanisms, including the killing and digestion of engulfed pathogens.[2][3] Beyond its antimicrobial functions, **Cathepsin G** is implicated in tissue remodeling at sites of inflammation and participates in various inflammatory and immune pathways.[5] Dysregulated **Cathepsin G** activity is associated with chronic inflammatory conditions and autoimmune disorders, making it a significant target for therapeutic intervention. This document provides detailed protocols for measuring **Cathepsin G** activity in cell lysates using a colorimetric assay, a common and reliable method for quantifying its enzymatic activity.

Principle of the Assay

The colorimetric assay for **Cathepsin G** activity is based on the cleavage of a specific synthetic substrate by the enzyme.[6] In this assay, **Cathepsin G** cleaves a substrate, releasing a chromophore, p-Nitroaniline (pNA).[1][2][3][6] The amount of pNA released is directly proportional to the **Cathepsin G** activity in the sample and can be quantified by measuring the absorbance at 405 nm.[1][2][3][6] The inclusion of a specific **Cathepsin G** inhibitor allows for the determination of background absorbance, ensuring the specificity of the measurement.[1][2][6]

Data Presentation

Quantitative Assay Parameters

Parameter	Value	Source
Detection Method	Colorimetric (Absorbance at 405 nm)	[1][3]
Sample Types	Cell Lysates, Tissue Extracts	[6]
Assay Type	Enzyme Activity (Quantitative)	
Assay Range	0 - 50 nmol/well (pNA standard)	[2]
Assay Time	Approximately 1 hour	

Typical pNA Standard Curve

pNA Concentration (nmol/well)	Absorbance at 405 nm (OD)
0	0
10	User-determined
20	User-determined
30	User-determined
40	User-determined
50	User-determined

Note: The absorbance values are for illustrative purposes and should be determined experimentally.

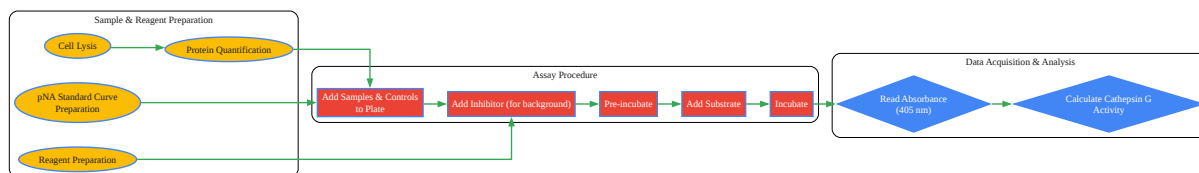
Experimental Protocols

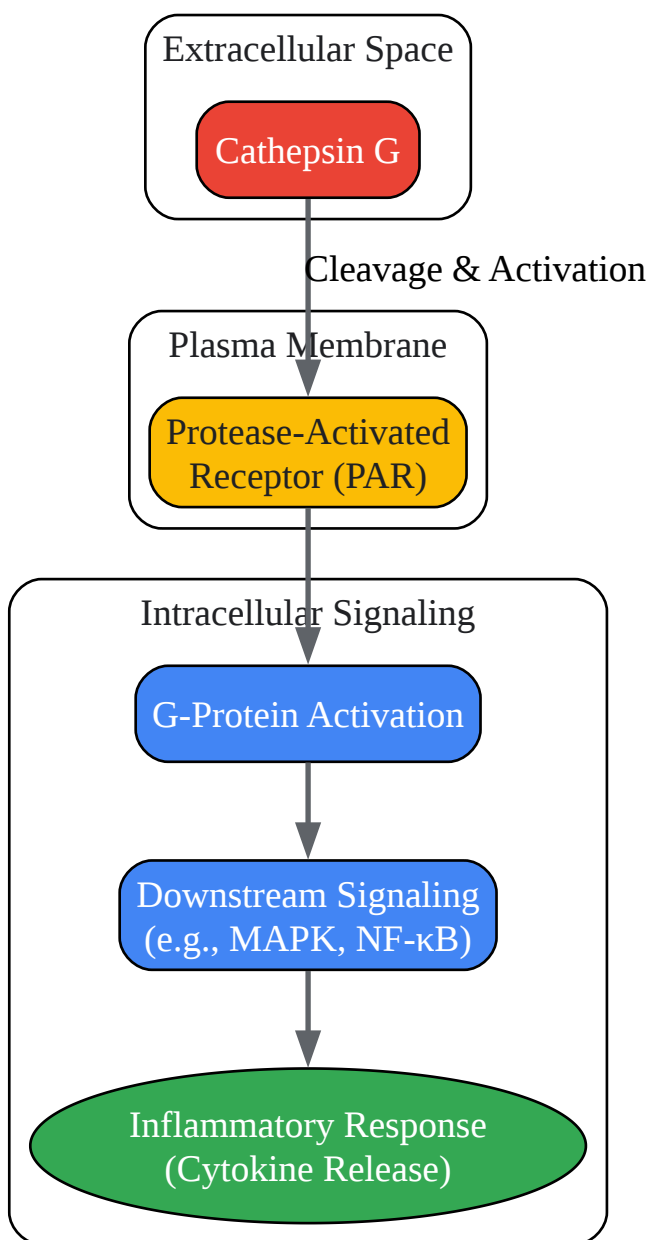
Materials and Reagents

- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

- Assay Buffer
- **Cathepsin G** Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)[[7](#)]
- **Cathepsin G** Inhibitor
- pNA Standard (e.g., 0.1 M)
- Positive Control (optional)
- Chilled Lysis Buffer (compatible with the assay buffer)
- Deionized Water (dH₂O)
- Pipettes and pipette tips
- Microcentrifuge

Experimental Workflow





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